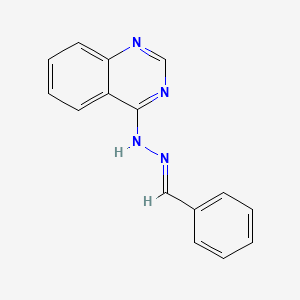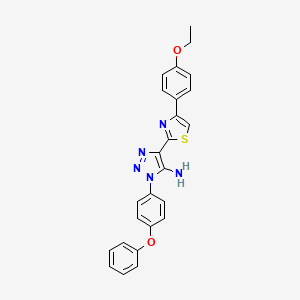
2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate” is a chemical compound with the molecular formula C20H25NO6 . It is also known as "4-Morpholinecarboxylic acid, 2-(1,1-dimethylethyl)-3-(ethoxycarbonyl)-5-benzofuranyl ester" .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 375.42 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results .Aplicaciones Científicas De Investigación
Synthetic Applications
2-Tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate serves as a versatile building block in synthetic organic chemistry. Its structural features allow for nucleophilic substitutions and radical reactions, facilitating the generation of aryl radicals and enabling modifications such as oxygenation, halogenation, and aryl-aryl coupling under various conditions. This adaptability makes it a valuable compound for constructing complex organic frameworks (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Polymerization
The compound is also relevant in catalysis research, particularly in the context of alkoxycarbonylation of alkenes. A study highlighted the development of an advanced catalyst system based on a palladium complex that significantly improves the activity and selectivity of alkoxycarbonylation, making the process efficient for a wide range of olefins. This breakthrough is pivotal for industrial applications, offering a practical tool for the transformation of alkenes into esters, which are crucial intermediates in various chemical syntheses (Dong et al., 2017).
Advanced Materials and Medicinal Chemistry
The compound's derivatives have found applications in the synthesis of complex molecules with potential therapeutic uses. For instance, derivatives of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate have been utilized in the synthesis of antifolates, compounds that inhibit the enzyme thymidylate synthase, which is a target for anticancer drugs. The structural modification of these compounds can lead to significant improvements in their inhibitory activity, demonstrating the potential of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate derivatives in medicinal chemistry (Pawełczak et al., 1989).
Luminescence and Coordination Chemistry
In coordination chemistry and material science, the structural features of 2-tert-butyl-3-(ethoxycarbonyl)-1-benzofuran-5-yl morpholine-4-carboxylate analogs enable the synthesis of lanthanide coordination polymers with interesting luminescent properties. These materials are studied for their potential applications in optical devices due to their efficient luminescence, which can be significantly enhanced through the introduction of bidentate nitrogen donors. This aspect underscores the role of the compound's derivatives in developing new materials with tailored optical properties for technological applications (Raphael et al., 2012).
Propiedades
IUPAC Name |
(2-tert-butyl-3-ethoxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-5-25-18(22)16-14-12-13(26-19(23)21-8-10-24-11-9-21)6-7-15(14)27-17(16)20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNNDFRGDPAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)